Mebutamate

Catalog No.
S534864
CAS No.
64-55-1
M.F
C10H20N2O4
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebutamate

CAS Number

64-55-1

Product Name

Mebutamate

IUPAC Name

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14)

InChI Key

LEROTMJVBFSIMP-UHFFFAOYSA-N

SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)N

solubility

1000 mg/L
0.00 M

Synonyms

Mebutamate; Capla; Dormate; Dicamoylmethtane; Mebutamato

Canonical SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)N

The exact mass of the compound Mebutamate is 232.1423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000 mg/l0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163921. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anxiolytic Application

    Scientific Field: Psychiatry

    Summary of Application: Mebutamate is known for its anxiolytic effects

    Methods of Application: The drug is typically administered orally. The dosage depends on the severity of the anxiety and the patient’s response to the medication.

    Results or Outcomes: Patients treated with Mebutamate have reported a decrease in anxiety levels.

Sedative Application

Antihypertensive Application

    Scientific Field: Cardiology

    Summary of Application: Mebutamate is known to have antihypertensive effects. It is used in the management of high blood pressure.

    Methods of Application: The drug is administered orally. The dosage and frequency depend on the patient’s blood pressure levels and response to the medication.

    Results or Outcomes: Patients treated with Mebutamate have reported a decrease in blood pressure levels.

Mebutamate is one of many GABAergic drugs which act via allosteric agonism of the GABA A receptor at the β-subreceptor similar to barbiturates . In contrast, benzodiazepines act at the α-subreceptor . As such, carbamates and barbiturates, possess analgesic properties while the benzodiazepine class of drugs are strictly psychoactive . Other carbamates with the same mechanism of action and pharmacological properties include meprobamate, carisoprodol, felbamate, and tybamate .

Mebutamate is a biscarbamate compound recognized for its anxiolytic, sedative, and antihypertensive properties. Its chemical formula is C10H20N2O4C_{10}H_{20}N_{2}O_{4}, and it is classified as an organic compound within the carbamate esters category. Mebutamate's structure comprises two carbamate groups attached to a branched alkyl chain, which contributes to its pharmacological effects. It is marketed under various trade names, including Capla and Dormate, and was first patented in 1959 by Carter Products .

  • Mebutamate acts as a central nervous system depressant by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) [].
  • It binds to the β-subunit of the GABA-A receptor, increasing the inhibitory action of GABA in the nervous system, leading to anxiolytic and sedative effects []. This mechanism differs from benzodiazepines, which bind to the α-subunit [].
  • Mebutamate is classified as a Schedule IV controlled substance by the DEA due to its potential for abuse, although considered lower than Schedule III drugs [].
  • Similar to barbiturates, high doses can cause drowsiness, dizziness, respiratory depression, and coma [].
  • Data on specific toxicity is limited, but caution is advised due to its depressant effects on the central nervous system [].
Typical of carbamates, including hydrolysis and esterification. Hydrolysis of mebutamate can yield the corresponding alcohol and carbamic acid derivatives. Its reactivity is influenced by the presence of the carbamate functional groups, allowing it to interact with nucleophiles and electrophiles in synthetic pathways .

Mebutamate exhibits significant biological activity primarily through its action as a GABAergic agent. It acts as an allosteric agonist at the GABAA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This mechanism contributes to its sedative and anxiolytic effects, making it effective in managing anxiety disorders and inducing sleep . Clinical studies have shown that doses around 600 mg can improve sleep quality without significant side effects compared to other sedatives like secobarbital .

The synthesis of mebutamate typically involves the reaction of 2-methyl-2-sec-butyl-1,3-propanediol with phosgene or its derivatives to form the carbamate groups. The general reaction pathway includes:

  • Formation of the diisocyanate from the alcohol.
  • Reaction with alcohols to produce the biscarbamate structure.

This method allows for variations in substituents on the alkyl chain, leading to different analogs with potentially varying pharmacological properties .

Mebutamate has several applications in clinical settings:

  • Anxiolytic Treatment: It is used for managing anxiety disorders due to its calming effects.
  • Sedative: Employed in sleep induction therapies.
  • Antihypertensive Agent: Utilized for lowering blood pressure, particularly in patients who may not tolerate traditional antihypertensives well .

Research indicates that mebutamate can interact with various medications, particularly those affecting the central nervous system. For instance, combining mebutamate with selective serotonin reuptake inhibitors like citalopram may increase the risk of adverse effects such as dizziness and headaches . Furthermore, studies have shown that mebutamate does not significantly increase side effects compared to placebo when administered at therapeutic doses .

Mebutamate shares structural similarities with several other compounds within the carbamate class, notably:

Compound NameChemical StructureUnique Features
MeprobamateC11H15NStronger anxiolytic properties; higher toxicity risk
CarisoprodolC13H18N2O5SMuscle relaxant; metabolized to meprobamate
PhenobarbitalC12H12N2O3Barbiturate; used primarily as an anticonvulsant
SecobarbitalC13H16N2O3Potent sedative; higher risk of dependence

Mebutamate stands out due to its balanced sedative and antihypertensive effects while exhibiting a lower potency compared to secobarbital and meprobamate, making it suitable for specific patient populations who require milder interventions .

Thermodynamic Stability and Phase Behavior

Mebutamate demonstrates distinct thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits a crystalline solid state at room temperature with a well-defined melting point range of 90.0 to 94.0 degrees Celsius [1]. This relatively low melting point indicates moderate intermolecular forces within the crystal lattice, primarily attributed to hydrogen bonding interactions between the carbamate functional groups.

The thermodynamic stability of mebutamate has been evaluated through computational methods using the Joback group contribution approach [2]. The critical temperature is calculated at 930.73 K, while the critical pressure reaches 2643.39 kPa with a corresponding critical volume of 0.684 cubic meters per kilomole [2]. These critical parameters indicate that mebutamate requires substantial thermal energy for phase transitions to occur.

The heat of formation in the gas phase is calculated at -685.78 kilojoules per mole, suggesting significant thermodynamic stability in the molecular structure [2]. The heat of fusion amounts to 26.69 kilojoules per mole, which correlates well with the observed melting point behavior and indicates moderate energy requirements for solid-to-liquid phase transition [2]. The heat of vaporization is determined to be 75.76 kilojoules per mole, reflecting the energy needed to overcome intermolecular attractions during liquid-to-vapor transition [2].

Phase behavior analysis reveals that mebutamate maintains structural integrity across a wide temperature range. The fusion temperature is calculated at 500.72 K, which corresponds closely to the experimental melting point observations [2]. The compound exhibits minimal thermal decomposition at temperatures below 250 degrees Celsius, indicating good thermal stability for pharmaceutical applications .

Thermodynamic PropertyValueUnitsMethod
Critical Temperature930.73KJoback Calculated
Critical Pressure2643.39kPaJoback Calculated
Critical Volume0.684m³/kmolJoback Calculated
Heat of Formation (Gas)-685.78kJ/molJoback Calculated
Heat of Fusion26.69kJ/molJoback Calculated
Heat of Vaporization75.76kJ/molJoback Calculated
Fusion Temperature500.72KJoback Calculated

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility profile of mebutamate reveals distinct patterns across various solvent systems, reflecting the compound's amphiphilic nature due to the presence of both polar carbamate groups and non-polar alkyl chains. In aqueous systems, mebutamate demonstrates moderate water solubility with reported values of 1000 milligrams per liter according to the Merck Index [4]. Alternative measurements from the Environmental Protection Agency CompTox database indicate a narrower range of 4.31×10⁻³ to 8.35×10⁻³ grams per liter at 25 degrees Celsius [5].

The water solubility characteristics of mebutamate can be attributed to the presence of two carbamate functional groups, which can participate in hydrogen bonding with water molecules [4]. However, the branched alkyl chain structure limits the overall hydrophilic character, resulting in moderate aqueous solubility compared to simpler carbamate derivatives.

In polar organic solvents, mebutamate exhibits enhanced solubility characteristics. Methanol demonstrates good solvent properties for mebutamate, with solutions appearing almost transparent at room temperature, indicating complete dissolution [1]. This enhanced solubility in methanol compared to water reflects the reduced hydrogen bonding network in the alcoholic solvent system and the ability of methanol to solvate both the polar and non-polar regions of the mebutamate molecule.

Based on structural similarities with related carbamate compounds such as meprobamate, mebutamate is expected to show good solubility in other polar organic solvents [6]. Acetone and ethanol are anticipated to provide favorable dissolution characteristics due to their ability to interact with the carbamate functionalities while accommodating the lipophilic portions of the molecule [6]. Conversely, non-polar solvents such as diethyl ether are expected to provide limited solubility, as evidenced by the sparse solubility of related carbamate structures in ethereal solvents [6].

SolventSolubilityTemperatureSource
Water1000 mg/LNot specifiedMerck Index
Water (alternative)4.31×10⁻³ to 8.35×10⁻³ g/L25°CEPA CompTox
MethanolAlmost transparentRoom temperatureTCI Chemicals
AcetoneFreely soluble (estimated)Not specifiedBased on analog
EthanolFreely soluble (estimated)Not specifiedBased on analog
Diethyl etherSparingly soluble (estimated)Not specifiedBased on analog

Partition Coefficients and Lipophilicity Parameters

The lipophilicity of mebutamate has been characterized through octanol-water partition coefficient measurements and computational predictions. The experimental and calculated logarithmic partition coefficient (log P) values range from 1.229 to 1.4, indicating moderate lipophilicity [2] [5] [7]. The Crippen calculation method yields a log P value of 1.229, while the DrugMAP database reports a value of 1.4 [2] [7]. The Environmental Protection Agency CompTox database provides an intermediate value of 1.27 [5].

The XLogP3-AA descriptor calculated by PubChem confirms the moderate lipophilic character with a value of 1.4 [4]. This consistency across different computational approaches supports the reliability of the lipophilicity assessment. The moderate log P values indicate that mebutamate possesses balanced hydrophilic and lipophilic properties, which is favorable for pharmaceutical applications requiring membrane permeation while maintaining adequate aqueous solubility.

The water solubility parameter, expressed as log(water solubility), is calculated at -2.07 using the Crippen method [2]. This value correlates well with the experimental solubility data and supports the moderate aqueous solubility profile observed experimentally. The McGowan volume, calculated at 186.600 milliliters per mole, provides insight into the molecular size and its relationship to partition behavior [2].

The lipophilicity parameters of mebutamate place it within the optimal range for drug-like properties according to Lipinski's Rule of Five. The moderate log P value suggests favorable absorption and distribution characteristics while avoiding excessive lipophilicity that could lead to non-specific binding or poor aqueous solubility [4].

Lipophilicity ParameterValueMethod/Source
Log P (octanol/water)1.229Crippen Calculated
Log P (octanol/water)1.27EPA CompTox
Log P (octanol/water)1.4DrugMAP
XLogP3-AA1.4PubChem
Log(Water Solubility)-2.07Crippen Calculated
McGowan Volume186.600 mL/molMcGowan Calculated

Surface Tension and Vapor Pressure Dynamics

The surface activity and vapor pressure characteristics of mebutamate are limited by the availability of experimental data. According to the TCI Chemicals safety data sheet, vapor pressure and vapor density data are not available for mebutamate [8]. This absence of vapor pressure data is consistent with the compound's solid state at room temperature and its relatively high molecular weight of 232.28 grams per mole [8].

The lack of measurable vapor pressure at standard conditions indicates that mebutamate exhibits negligible volatility under normal storage and handling conditions [8]. This characteristic is advantageous for pharmaceutical formulations as it ensures stability during processing and storage without significant loss due to evaporation. The low volatility can be attributed to the strong intermolecular hydrogen bonding interactions between carbamate groups and the relatively high molecular weight of the compound.

Surface tension data for mebutamate solutions are not reported in the available literature. However, based on the molecular structure and the presence of amphiphilic characteristics, mebutamate may exhibit moderate surface activity in aqueous solutions. The carbamate functional groups provide hydrophilic character while the branched alkyl chain contributes lipophilic properties, suggesting potential surfactant-like behavior at air-water interfaces.

The evaporation rate of mebutamate is expected to be extremely low given its solid physical state and negligible vapor pressure [8]. This characteristic contributes to the compound's stability profile and makes it suitable for various pharmaceutical formulation approaches without concerns about volatile loss during manufacturing or storage.

PropertyStatusNotes
Vapor PressureNo data availableTCI Safety Data Sheet
Vapor DensityNo data availableTCI Safety Data Sheet
Surface TensionNot reportedNo literature data available
Evaporation RateNo data availableExpected to be very low
VolatilityLowBased on solid state and molecular structure

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

232.14230712 g/mol

Monoisotopic Mass

232.14230712 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

77-79

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5H8F175RER

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

ATC Code

N - Nervous system
N05 - Psycholeptics
N05B - Anxiolytics
N05BC - Carbamates
N05BC04 - Mebutamate

Pictograms

Irritant

Irritant

Other CAS

64-55-1

Wikipedia

Mebutamate
Potassium_hexacyanochromate(III)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Segelman FH, Kelton E, Terzi RM, Kucharczyk N, Sofia RD. The comparative potency of phenobarbital and five 1,3-propanediol dicarbamates for hepatic cytochrome P450 induction in rats. Res Commun Chem Pathol Pharmacol. 1985 Jun;48(3):467-70. PubMed PMID: 4023427.
2: Cerri O. [Determination of organic compounds by means of sodium hypochlorite. II. Spectrophotometric, colorimetric and volumetric determination of meprobamate and mebutamate]. Boll Chim Farm. 1975 Aug;114(8):478-80. Italian. PubMed PMID: 1182066.
3: Pfeffer JM, Pfeffer MA, Frohlich ED. Hemodynamic effects of mebutamate in spontaneously hypertensive rats. Arch Int Pharmacodyn Ther. 1975 May;215(1):133-8. PubMed PMID: 1156042.
4: Whitsett TL, Hoyt HJ, Czerwinski AW, Clark ML. Effects of mebutamate on the electroencephalographic sleep profile. Clin Pharmacol Ther. 1974 Jan;15(1):51-8. PubMed PMID: 4357727.
5: Morgan JP, Wardell W, Lasagna L, Mazzullo JM, Weintraub M, Mudholkar GS, Mietlowski W. Mebutamate as a hypnotic: clinical trial and statistical considerations. Clin Pharmacol Ther. 1973 Nov-Dec;14(6):1001-12. PubMed PMID: 4584147.
6: Mereto GC. [Hypnotic properties of mebutamate in patients awaiting surgery. Comparison with nitrazepam]. Minerva Anestesiol. 1973 Jun;39(6):276-81. Italian. PubMed PMID: 4581366.
7: Ayd FJ Jr. A clinical evaluation of the hypnotic efficacy and safety of mebutamate. Dis Nerv Syst. 1972 Oct;33(10):684-92. PubMed PMID: 4648269.
8: Affonso A, Naik VR. Microcrystallization methods for aspirin, mebutamate, and quinine sulfate. J Pharm Sci. 1971 Oct;60(10):1572-4. PubMed PMID: 5129379.
9: Di Maggio G, Ciaceri G. [Proceeding of enzymatic hydrolysis of the procaine by the effect of pre-treatment with carisoprodol, mebutamate and phenaglycodol]. Omnia Med Ther. 1970 Jul-Sep;48(3):414-20. Italian. PubMed PMID: 5513566.
10: Douglas JF, Smith NB, Stockage JA. Gas chromatographic determination of mebutamate, carisoprodol, and tybamate in plasma and urine. J Pharm Sci. 1969 Jan;58(1):145-6. PubMed PMID: 5765828.
11: Edelson J, Douglas JF. In vitro metabolism of mebutamate. Arch Int Pharmacodyn Ther. 1968 May;173(1):182-8. PubMed PMID: 5657818.
12: Carroll MN Jr, Golinko RJ, Lyon AF, Dunst M, René HF Jr, Ford DH. CNS-evoked coronary changes and cardiac arrhythmias--anti-arrhythmic properties of mebutamate. Arch Int Pharmacodyn Ther. 1968 Feb;171(2):462-74. PubMed PMID: 5685842.
13: Tetreault L, Richer P, Bordeleau JM. Hypnotic properties of mebutamate: a comparative study of mebutamate, secobarbital and placebo in psychiatric patients. Can Med Assoc J. 1967 Aug 19;97(8):395-8. PubMed PMID: 6037393; PubMed Central PMCID: PMC1923261.
14: Belloni L, Savioli F. [Experience in hypotensive treatment with the association of mebutamate and gamma-aminobutyric acid]. Minerva Med. 1967 Feb 17;58(14):501-9. Italian. PubMed PMID: 6021090.
15: Kletzkin M. Neuropharmacological studies of the mechanism of action of the centrally acting anti-hypertensive, mebutamate. Arch Int Pharmacodyn Ther. 1966 Nov;164(1):71-83. PubMed PMID: 5972316.
16: Kayaalp SO. Effects of mebutamate, meprobamate and pentobarbital on some cardiovascular pressor responses. Arch Int Pharmacodyn Ther. 1966 Jul;162(1):69-78. PubMed PMID: 5967673.
17: Baldrighi G, Tronconi L. [Research on the antihypertensive effect induced by the mebutamate-GABA (gamma-aminobutyric acid) combination in essential hypertension]. Clin Ter. 1966 May 15;37(3):207-34. Italian. PubMed PMID: 5962628.
18: Chesrow EJ, Bernstein M, Weiss D, Marquardt GH. Comparison of mebutamate, phenobarbital, and placebo in the treatment of mild essential hypertension. Am J Med Sci. 1966 Feb;251(2):166-74. PubMed PMID: 5324048.
19: Wang HH, Markee S, Kahn N, Mills E, Wang SC. Mechanism of hypotensive action of mebutamate. J Pharmacol Exp Ther. 1966 Feb;151(2):285-93. PubMed PMID: 4379817.
20: Stern P, Bosković B. [Contribution on the action of mebutamate]. Med Arh. 1966 Jan-Feb;20(1):5-8. Serbian. PubMed PMID: 5958978.

Explore Compound Types